molecular formula C10H14BrNOS B13585252 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol

Cat. No.: B13585252
M. Wt: 276.20 g/mol
InChI Key: JKILTPXMSQLJSR-UHFFFAOYSA-N
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Description

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol is a chemical compound with the molecular formula C10H14BrNOS It features a piperidine ring substituted with a bromothiophene moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Bromothiophenylmethyl Intermediate: The 5-bromothiophene is then reacted with a suitable alkylating agent to form the 5-bromothiophen-2-ylmethyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-one.

    Reduction: Formation of 4-((5-Thiophen-2-yl)methyl)piperidin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol
  • 4-((5-Methylthiophen-2-yl)methyl)piperidin-4-ol
  • 4-((5-Fluorothiophen-2-yl)methyl)piperidin-4-ol

Uniqueness

4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C10H14BrNOS/c11-9-2-1-8(14-9)7-10(13)3-5-12-6-4-10/h1-2,12-13H,3-7H2

InChI Key

JKILTPXMSQLJSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(S2)Br)O

Origin of Product

United States

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